molecular formula C7H6FNO B14146831 4-Amino-3-fluorobenzaldehyde CAS No. 146019-47-8

4-Amino-3-fluorobenzaldehyde

Cat. No.: B14146831
CAS No.: 146019-47-8
M. Wt: 139.13 g/mol
InChI Key: FHQLDUVZIQIJHK-UHFFFAOYSA-N
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Description

4-Amino-3-fluorobenzaldehyde (CAS 146019-47-8) is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol, integrates both an aldehyde and an amino functional group on a fluorinated benzene ring, making it a valuable precursor for constructing more complex molecules . The incorporation of fluorine into organic compounds is a common strategy in drug discovery and development. Fluorine can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity (which affects absorption and transport), and electronic characteristics, ultimately influencing its binding affinity to biological targets . As a key synthetic intermediate, this compound is a candidate for the development of novel active compounds. Research indicates that fluorinated analogs of established pharmaceuticals can show enhanced potency; for instance, a fluorinated analog of the anti-tuberculosis drug thiacetazone was reported to be 20 times more potent than the parent compound . In the laboratory, this compound is a crucial intermediate for synthesizing various heterocycles and functionalized structures. It can undergo condensation reactions with hydrazides and other reagents to form hydrazones and other chemotypes that are often explored for their biological activities . Researchers are advised to handle this material with appropriate precautions. It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQLDUVZIQIJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308681
Record name 4-Amino-3-fluorobenzaldehyde
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Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146019-47-8
Record name 4-Amino-3-fluorobenzaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-fluorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 3 Fluorobenzaldehyde and Analogous Fluorinated Aromatic Aldehydes

Strategic Approaches for Aromatic Functionalization

The introduction of multiple substituents onto an aromatic ring can be achieved through various strategic approaches. These include the stepwise functionalization of a simple aromatic core, such as benzaldehyde (B42025), or building upon a more complex, pre-substituted starting material.

Sequential functionalization involves the stepwise introduction of desired groups onto a basic aromatic scaffold. This approach offers flexibility but requires careful control of regioselectivity. Transition metal-catalyzed C–H bond functionalization has emerged as a powerful tool for this purpose, often relying on directing groups to control the position of the new substituent. researchgate.netbeilstein-journals.org

One advanced strategy employs aryltriazenes as versatile directing groups. For instance, 2-triazenylbenzaldehydes can undergo Rh(I)-catalyzed intermolecular alkyne hydroacylation. nih.govacs.org The resulting ketone product, still bearing the triazene (B1217601) directing group, can then undergo a second, distinct C–H functionalization, such as a Rh(III)-catalyzed olefination, at a different position on the ring. nih.govacs.org This demonstrates how a single directing group can facilitate multiple, regiocontrolled C-H functionalization events in a sequential manner. nih.gov

For the direct introduction of fluorine, palladium-catalyzed C-H fluorination is a notable method. The Sorensen group developed a process for the ortho-C–H fluorination of benzaldehydes using orthanilic acids as transient directing groups. beilstein-journals.org This reaction proceeds in the presence of air and employs an electrophilic fluorinating reagent, offering a direct route to fluorinated benzaldehydes. The proposed mechanism involves the formation of a palladacycle intermediate, which undergoes oxidation by the fluorine source to a Pd(IV) species, followed by reductive elimination to form the C–F bond. beilstein-journals.org Such strategies could be adapted to introduce a fluorine atom at the 3-position relative to an amino group on a benzaldehyde derivative.

Table 1: Examples of Sequential Functionalization Strategies for Aromatic Aldehydes

Starting MaterialCatalyst/ReagentFunctionalization StepProduct TypeCitation
2-Triazenylbenzaldehyde[Rh(nbd)₂]BF₄, dppeAlkyne HydroacylationTriazene-substituted Ketone nih.gov, acs.org
BenzaldehydePd(OAc)₂, Orthanilic Acid, Electrophilic Fluorinating AgentC-H Fluorinationortho-Fluorinated Benzaldehyde beilstein-journals.org
Aryltriazenyl KetoneRh(III) catalystC-H OlefinationDi-functionalized Arene nih.gov

An alternative to building the molecule from a simple core is to start with a precursor that already contains some of the required functional groups. This is often a more convergent and efficient approach. For 4-amino-3-fluorobenzaldehyde, a logical precursor would be a molecule like 4-amino-3-bromobenzaldehyde (B3052591) or a related fluorinated amine.

The synthesis of the analogous compound 4-(dimethylamino)-3-fluorobenzaldehyde (B1518686) can begin with 4-fluoroaniline, which is first dimethylated and then formylated. A similar pathway for this compound could potentially start from 3-fluoroaniline, followed by protection of the amine, regioselective formylation at the para-position, and subsequent deprotection. A patented method for the synthesis of the isomer 4-amino-2-fluorobenzoic acid follows a similar logic, starting from m-fluoroaniline. google.com

A highly effective strategy for synthesizing aryl fluorides is the halogen-exchange (HALEX) reaction. google.com This method involves the substitution of a chlorine or bromine atom with fluorine using a metal fluoride (B91410) salt, such as potassium fluoride (KF), in a polar aprotic solvent. This suggests that 4-amino-3-bromobenzaldehyde would be an excellent precursor for this compound. The electron-donating amino group and the electron-withdrawing aldehyde group would activate the C-Br bond towards nucleophilic aromatic substitution by the fluoride ion.

Furthermore, 4-fluorobenzaldehyde (B137897) itself is a common precursor for synthesizing more complex molecules. It can undergo nucleophilic aromatic substitution with various amines to yield 4-aminobenzaldehyde (B1209532) derivatives. researchgate.net It is also a key starting material in scalable syntheses of pharmaceutical intermediates, such as methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. acs.org

The synthesis of aromatic systems containing both amino and fluoro groups is of significant interest in medicinal chemistry due to the unique properties that fluorine imparts on molecules. nih.gov As such, a wide variety of synthetic routes have been explored.

Many synthetic endeavors use fluorinated aromatic aldehydes as building blocks. For example, fluorinated 2-arylchroman-4-one derivatives are prepared in a one-pot synthesis from fluorinated aromatic aldehydes. nsu.ru Similarly, fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles are synthesized via a multicomponent reaction involving a fluorinated aromatic aldehyde. vjs.ac.vn

The synthesis of fluorinated amino acids, which are important for peptide and protein chemistry, often utilizes fluorinated aromatic precursors. beilstein-journals.org For instance, the synthesis of fluorinated phenylalanine analogs has been achieved, highlighting the importance of accessing these specialized building blocks in gram quantities for further research. beilstein-journals.org In another example, 3-amino-3-(3-nitro-4-fluorophenyl) propionic acid was synthesized from 3-nitro-4-fluorobenzaldehyde. google.com

Radiolabeled compounds for positron emission tomography (PET) frequently incorporate fluorine-18. The synthesis of these tracers often relies on the nucleophilic substitution of a leaving group on an activated aromatic ring with [¹⁸F]fluoride. osti.gov Precursors like 4-[¹⁸F]fluorobenzaldehyde are synthesized in this manner and then used to label more complex molecules, such as proteins. nih.gov

Precursor-Based Synthesis Routes (e.g., derivatization from 4-amino-3-bromobenzaldehyde or related amines)

Modern Synthetic Techniques and Reaction Conditions

Advances in synthetic chemistry have introduced new techniques that can enhance reaction rates, improve yields, and promote more environmentally friendly processes. These modern methods are highly applicable to the synthesis of complex molecules like this compound.

Sonochemistry, the application of ultrasound to chemical reactions, has proven to be a valuable tool for accelerating organic transformations. The physical phenomenon of acoustic cavitation can lead to significant rate enhancements, often resulting in higher yields and shorter reaction times compared to conventional heating methods. royalsocietypublishing.org

Ultrasound has been successfully applied to a variety of reactions involving aromatic aldehydes. These include multicomponent reactions for the synthesis of pyrimido[4,5-b]quinolindiones royalsocietypublishing.org and the Mannich reaction for producing β-amino ketones. arabjchem.org In the synthesis of 4-alkyl-(aryl)aminobenzaldehydes via nucleophilic aromatic substitution on 4-fluorobenzaldehyde, ultrasound irradiation led to clean reactions with high yields in as little as 15 minutes. researchgate.net The synthesis of xanthene derivatives from aromatic aldehydes has also been efficiently carried out under ultrasonic irradiation, often using water as a green solvent. nih.gov These examples underscore the potential of ultrasound to facilitate the synthesis of this compound or its intermediates, offering a rapid and efficient alternative to traditional methods.

Table 2: Application of Ultrasound in Syntheses Involving Aromatic Aldehydes

Reaction TypeSubstratesCatalyst/SolventKey BenefitCitation
Mannich ReactionAromatic aldehydes, anilines, cyclohexanoneFe₃O₄ nanoparticles / EtOHGood to excellent yields in 45 min arabjchem.org
Knoevenagel CondensationAromatic aldehydes, malononitrile (B47326)None / WaterHigh yields in 80 min, catalyst-free tsijournals.com
Nucleophilic Substitution4-Fluorobenzaldehyde, azacycloalkanesK₂CO₃ / DMSOHigh yields in 15 min researchgate.net
Xanthene SynthesisAromatic aldehydes, β-naphtholHClO₄ / Acetic AcidExcellent yields (90-98%) in 30-90 min nih.gov

For transition metal-catalyzed C–H functionalization, the mechanism often dictates the scope and limitations of the reaction. The choice of directing group is critical, as it coordinates to the metal center and positions it for selective C-H activation at a specific site. nih.gov As discussed, in Pd-catalyzed fluorination, understanding the Pd(II)/Pd(IV) catalytic cycle is key to selecting appropriate oxidants and reaction partners. beilstein-journals.org Similarly, in sequential functionalizations, employing distinct catalysts like Rh(I) and Rh(III) leverages their different mechanistic pathways to achieve controlled, stepwise additions. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions, such as a potential HALEX fluorination of 4-amino-3-bromobenzaldehyde, the reaction rate is highly dependent on factors like the polarity of the solvent, the nature of the leaving group, and the electron-withdrawing character of activating groups. acs.org Kinetic studies of SNAr reactions have shown that mechanochemical methods, such as ball-milling, can lead to significant rate enhancements compared to conventional solution-based approaches, offering an alternative route for optimization. acs.org For nickel-catalyzed cross-coupling reactions involving amide C-N bond cleavage, distinguishing between competing mechanistic pathways is crucial for rational method development and optimization. nih.gov By carefully considering these mechanistic details, synthetic routes can be fine-tuned to achieve the desired product, like this compound, in high yield and purity.

Reactivity and Intrinsic Reaction Mechanisms of 4 Amino 3 Fluorobenzaldehyde

Reactivity Profile of the Aldehyde Moiety

The chemical behavior of 4-Amino-3-fluorobenzaldehyde is significantly influenced by its aldehyde functional group (-CHO). This group, attached to a benzene (B151609) ring substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing fluorine atom (-F), exhibits a rich and varied reactivity profile. The fluorine atom at the meta position enhances the electrophilic character of the carbonyl carbon, making it susceptible to attack by nucleophiles. Aldehydes are generally versatile compounds that readily participate in a range of chemical transformations, including nucleophilic additions, condensation reactions, and oxidations. cymitquimica.com The interplay of the electronic effects of the substituents on the aromatic ring governs the specific pathways and mechanisms of these reactions.

Nucleophilic Addition Reactions

The aldehyde moiety is characterized by a polarized carbonyl group (C=O), where the carbon atom is electron-deficient and thus electrophilic. This makes it a prime target for nucleophiles. Nucleophilic addition is a fundamental reaction type for aldehydes, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. cymitquimica.com

In the case of this compound, the reactivity of the carbonyl group is modulated by the substituents on the benzene ring. The fluorine atom, due to its high electronegativity, exerts an electron-withdrawing inductive effect, which increases the positive partial charge on the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack. Conversely, the amino group at the para-position exerts a strong electron-donating resonance effect, which tends to decrease the electrophilicity of the carbonyl carbon. The net reactivity is a balance of these opposing electronic influences. The functional groups of 6-Amino-3-bromo-2-fluorobenzaldehyde, an analogous compound, demonstrate similar principles where the amino group engages in nucleophilic reactions and hydrogen bonding, while the aldehyde group is prone to nucleophilic addition.

Reaction TypeKey FeatureInfluence of Substituents
Nucleophilic Addition Attack of a nucleophile on the electrophilic carbonyl carbon.-F (meta) : Electron-withdrawing, enhances electrophilicity. -NH₂ (para) : Electron-donating, decreases electrophilicity.

Condensation Reaction Pathways

Condensation reactions are a cornerstone of aldehyde chemistry, involving the reaction of the carbonyl group with a nucleophile, typically followed by the elimination of a small molecule, such as water.

A prominent condensation reaction for aldehydes is the formation of Schiff bases (or imines) through reaction with primary amines. chemsociety.org.ngamazonaws.comresearchgate.net This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product with a characteristic carbon-nitrogen double bond (-C=N-). chemsociety.org.ngscispace.com

The aldehyde group of this compound is reactive towards primary amines to form corresponding Schiff bases. The reaction is often catalyzed by acid or base. chemsociety.org.ng The synthesis of Schiff bases from various aldehydes and amines is a well-established process, and these compounds are significant as intermediates and for their biological activities. researchgate.netscispace.com For example, Schiff bases have been synthesized from 4-aminoantipyrine (B1666024) and various aromatic aldehydes. researchgate.net Similarly, the reaction of 4-fluorobenzaldehyde (B137897) with secondary amines like pyrrolidine, in the presence of a base like potassium carbonate, proceeds via nucleophilic aromatic substitution, highlighting the reactivity of the aldehyde group in such transformations. researchgate.net

This compound is a suitable substrate for multicomponent reactions (MCRs), which are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. A classic example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326). mdpi.comresearchgate.net

Research on related compounds demonstrates this reactivity. For instance, a three-component reaction between 4-fluorobenzaldehyde, β-ketonitriles, and secondary cyclic amines is initiated by a Knoevenagel condensation. mdpi.comresearchgate.net The strong electron-withdrawing nature of the Knoevenagel adduct makes it more reactive toward subsequent nucleophilic substitution than the starting aldehyde. mdpi.com Mechanochemical, solvent-free Knoevenagel condensations have also been successfully performed with fluorinated benzaldehydes and malononitrile. researchgate.net Furthermore, 4-fluorobenzaldehyde has been used in the one-pot synthesis of 4H-pyran derivatives through a multicomponent reaction with malononitrile and a diketone, catalyzed by dodecylbenzenesulfonic acid (DBSA) in water. scielo.br These examples strongly suggest that this compound would readily participate in similar Knoevenagel-type multicomponent reactions.

Knoevenagel Condensation of 4-Fluorobenzaldehyde
Reactants: 4-Fluorobenzaldehyde, Malononitrile, Cyclohexanedione
Catalyst: Dodecylbenzenesulfonic acid (DBSA)
Product: (S)-2-amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Significance: Demonstrates the high reactivity of the fluorinated aldehyde in multicomponent condensation reactions yielding complex heterocyclic structures. scielo.br
Schiff Base Formation with Primary Amines

Oxidation Reaction Mechanisms

The aldehyde group is readily oxidized to a carboxylic acid, a fundamental transformation in organic synthesis. This oxidation can be achieved using a variety of reagents and conditions, with selectivity being a key consideration, especially in the presence of other oxidizable groups like the amino moiety.

For a molecule like this compound, selective oxidation of the aldehyde group to a carboxylic acid without affecting the amino group is crucial. The Pinnick oxidation is a widely used method for this purpose, employing sodium chlorite (B76162) (NaClO₂) as the oxidant, often in the presence of a chlorine scavenger like hydrogen peroxide. google.comgoogle.com Patent literature describes the successful Pinnick oxidation of a related compound, 4-(dibenzylamino)-2-fluorobenzaldehyde, to 4-(dibenzylamino)-2-fluorobenzoic acid in high yield. google.comgoogle.com This demonstrates the efficacy of this method for selectively oxidizing the aldehyde in the presence of an amino group (albeit protected).

Pinnick Oxidation of 4-(dibenzylamino)-2-fluorobenzaldehyde
Substrate: 4-(dibenzylamino)-2-fluorobenzaldehyde
Reagents: Sodium chlorite, Hydrogen peroxide, Sodium dihydrogen phosphate
Solvent: Acetone or Acetonitrile
Product: 4-(dibenzylamino)-2-fluorobenzoic acid
Yield: 74-77%
Reference: google.comgoogle.com

Another selective oxidation pathway is the enzymatic Baeyer-Villiger oxidation. Studies using 4-hydroxyacetophenone monooxygenase (HAPMO) have shown that this enzyme is highly active with 4-aminobenzaldehydes. researchgate.net This enzymatic reaction can convert fluorinated benzaldehydes into either fluorophenols or fluorobenzoic acids. For many fluorobenzaldehydes, the reaction preferentially yields fluorophenols via the formation of a fluorophenyl formate (B1220265) intermediate. researchgate.net This highlights a biocatalytic route for the selective transformation of the aldehyde group.

Additionally, catalytic systems using metal complexes have been developed for the aerobic oxidation of aldehydes. For example, the oxidation of m-fluorobenzaldehyde to m-fluorobenzoic acid has been achieved with 98% yield using a combination of copper(II) acetate (B1210297) and cobalt(II) acetate as catalysts in water under an oxygen atmosphere. chemicalbook.com Such methods represent green and efficient alternatives for the selective oxidation of the aldehyde functionality.

Enzymatic Oxidation Processes

The enzymatic oxidation of benzaldehyde (B42025) derivatives, including this compound, has been a subject of significant research, particularly through Baeyer-Villiger monooxygenases (BVMOs). One of the most studied enzymes in this context is 4-hydroxyacetophenone monooxygenase (HAPMO), a flavoprotein that catalyzes the Baeyer-Villiger oxidation of various benzaldehydes. researchgate.net

Research indicates that HAPMO exhibits high activity towards 4-aminobenzaldehydes. researchgate.net The enzymatic process involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, leading to the formation of a formate ester. This ester is often unstable and spontaneously hydrolyzes to yield the corresponding phenol. For fluorinated benzaldehydes, HAPMO-mediated conversion typically results in the quantitative formation of fluorophenyl formates, which then hydrolyze to fluorophenols. researchgate.net

Notably, the enzymatic reaction demonstrates a high preference for producing phenols, even with electron-poor benzaldehydes that would typically yield benzoic acids in chemical oxidation reactions. researchgate.net This selectivity is attributed to interactions between the benzaldehyde substrate and amino acid residues or the flavin cofactor within the enzyme's active site, which favors the migration of the phenyl ring. researchgate.net

Reduction Reaction Pathways

The aldehyde functional group of this compound is susceptible to reduction, typically yielding the corresponding primary alcohol, (4-amino-3-fluorophenyl)methanol. This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of the aldehyde into other functional groups. Various reducing agents and catalytic systems can achieve this reduction, with the choice of method often depending on the desired selectivity and reaction conditions.

Chemoselective Reduction of the Aldehyde Group

A key challenge in the reduction of this compound is achieving chemoselectivity, specifically reducing the aldehyde group without affecting other reducible moieties or the aromatic system. Modern catalysis has provided several solutions for this.

Manganese-based catalysts have emerged as effective for the mild, base-free hydrogenation of aldehydes. acs.org For instance, a specific Mn(I) PNP pincer complex has demonstrated high efficiency in hydrogenating 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol under hydrogen pressure in ethanol (B145695) at room temperature. acs.org Competitive experiments have shown that functional groups such as ketones, esters, alkynes, and nitriles are not reduced under these conditions, highlighting the catalyst's selectivity for the aldehyde group. acs.org

Similarly, iridium-based catalysts in aqueous media have been shown to be highly chemoselective for the formyl group. researchgate.net For example, the reduction of 4-acetylbenzaldehyde (B1276866) using such a catalyst yielded only 4-acetylphenylmethanol, leaving the ketone functionality intact. researchgate.net Polymeric reducing agents, such as polyethyleneimine nanocatalysts functionalized by nano-cerium methoxy (B1213986) borohydride, have also been used for the selective reduction of 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol in methanol (B129727) at room temperature. tsijournals.com

Table 1: Selected Catalytic Systems for Chemoselective Aldehyde Reduction

Catalyst System Substrate Example Product Key Features
Mn(I) PNP Pincer Complex / H₂ 4-Fluorobenzaldehyde 4-Fluorobenzyl Alcohol Mild, base-free conditions; high selectivity for aldehydes over ketones, esters, and alkynes. acs.org
Iridium Complex / H₂ (in water) 4-Acetylbenzaldehyde 4-Acetylphenylmethanol High chemoselectivity for the formyl group; tolerates ketone functionality. researchgate.net
Reductive Etherification Reactions

Reductive etherification provides a direct pathway from an aldehyde to an ether. This one-pot reaction typically involves the reaction of the aldehyde with an alcohol in the presence of a reducing agent. Theoretical studies using Density Functional Theory (DFT) have investigated the mechanism of reductive etherification between aromatic aldehydes and various alcohols, using borane (B79455) (BH₃) as a model catalyst and reducing agent. acs.org These studies suggest that the reaction proceeds more readily in polar solvents. acs.org

Experimentally, a one-step reductive etherification of 4-[¹⁸F]fluoro-benzaldehyde using decaborane (B607025) (B₁₀H₁₄) has been reported, demonstrating the feasibility of this transformation. acs.orgresearchgate.net This method allows for the direct coupling of the aldehyde with an alcohol to form an ether, bypassing the need to first isolate the corresponding alcohol. This approach is valuable for synthesizing diverse ether derivatives from aldehyde precursors.

Reactivity Profile of the Amino Moiety

Nucleophilic Characteristics of the Aromatic Amine

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. This characteristic allows it to participate in reactions with various electrophiles. smolecule.com The amino group can undergo nucleophilic substitution reactions, a common pathway for derivatization. smolecule.com The electron-donating nature of the amino group increases the electron density of the aromatic ring, although this effect is somewhat modulated by the electron-withdrawing properties of the fluorine atom and the aldehyde group.

In related chemistries, the nucleophilic character of amines is exploited in substitution reactions. For example, in the synthesis of analogues of 4-(Diethylamino)benzaldehyde (DEAB), a secondary amine can displace a fluorine atom from a fluorobenzaldehyde precursor. The presence of the para-aldehyde group facilitates this nucleophilic aromatic substitution.

Participation in Condensation and Derivatization Reactions

The aldehyde and amino functionalities of this compound and its analogues make it a valuable building block in condensation and derivatization reactions, leading to the synthesis of more complex molecular architectures.

One common reaction is the Knoevenagel condensation, where the aldehyde group reacts with active methylene compounds. mdpi.comresearchgate.net This has been demonstrated in three-component condensation reactions involving 4-fluorobenzaldehyde, β-ketonitriles, and secondary cyclic amines. mdpi.comresearchgate.netmdpi.com The initial Knoevenagel condensation product can then undergo further reactions, such as nucleophilic aromatic substitution of the fluorine atom. mdpi.com

The aldehyde group is also crucial for forming imines (Schiff bases) when reacted with primary amines or oximes when reacted with aminooxy-functionalized molecules. smolecule.comnih.gov For example, 4-fluorobenzaldehyde has been shown to react selectively with aminooxy groups to form stable oxime linkages, a strategy used for labeling proteins and peptides. nih.gov

Furthermore, the entire molecule can be used in multicomponent reactions to build complex heterocyclic frameworks or other key intermediates. researchgate.net A three-component reaction of 4-fluorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate has been used to synthesize β-amino acids, which are valuable in medicinal chemistry. researchgate.net

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
(4-amino-3-fluorophenyl)methanol
4-aminobenzaldehyde (B1209532)
4-hydroxyacetophenone
Fluorophenyl formate
Fluorophenol
Benzoic acid
4-fluorobenzaldehyde
4-fluorobenzyl alcohol
4-acetylbenzaldehyde
4-acetylphenylmethanol
4-[¹⁸F]fluoro-benzaldehyde
Decaborane
Borane
4-(Diethylamino)benzaldehyde (DEAB)
β-ketonitrile
Malonic acid
Ammonium acetate

Influence on Aromatic Ring Activation and Deactivation

The reactivity of the aromatic ring in this compound is governed by the electronic interplay of its three substituents: the amino (-NH2) group, the fluorine (-F) atom, and the formyl (-CHO) group. These groups exert activating or deactivating effects through a combination of inductive and resonance (mesomeric) effects, influencing the ring's susceptibility to electrophilic and nucleophilic attack. wikipedia.orglibretexts.org

The amino group is a potent activating group. wikipedia.orgmasterorganicchemistry.com Its nitrogen atom possesses a lone pair of electrons that can be donated into the benzene ring through resonance (+M effect). This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.comalmaaqal.edu.iq

Conversely, the formyl group is a strong deactivating group. masterorganicchemistry.com The carbonyl carbon is electrophilic, and the group withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). libretexts.orgmasterorganicchemistry.com This withdrawal of electron density makes the ring electron-deficient and less susceptible to electrophilic aromatic substitution. masterorganicchemistry.comgoogle.com

Reactivity Profile of the Fluorine Atom

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of electron-withdrawing groups on an aromatic ring can activate it towards nucleophilic aromatic substitution (SNAг). core.ac.ukpressbooks.pub In this compound, the formyl group acts as such an activating group. While the amino group is an activating group for electrophilic substitution, it is deactivating for nucleophilic substitution. However, the presence of the strongly electron-withdrawing formyl group facilitates the attack of nucleophiles on the ring, leading to the displacement of a suitable leaving group. Fluorine, being a good leaving group in SNAг reactions, can be displaced by various nucleophiles. nih.govbenthamdirect.com

Studies have shown that compounds with similar structures, such as 4-fluorobenzaldehyde, readily undergo SNAг reactions with various nucleophiles, including amines and alkoxides. nih.govtandfonline.comresearchgate.net For instance, the reaction of 4-fluorobenzaldehyde with dimethylamine (B145610) can be facilitated by the decomposition of N,N-dimethylformamide (DMF) under basic conditions to generate the nucleophilic dimethylamine in situ. nih.gov Similar reactions have been observed with secondary cyclic amines. grafiati.com The efficiency of these substitutions can be influenced by reaction conditions such as the solvent, base, and temperature. benthamdirect.comtandfonline.com While the amino group in this compound would be expected to reduce the electrophilicity of the ring compared to 4-fluorobenzaldehyde, the activating effect of the formyl group still allows for SNAг reactions to occur at the fluorine-substituted carbon.

The mechanism of SNAг reactions is a two-step process involving addition-elimination. core.ac.ukpressbooks.pub

Nucleophilic Attack and Formation of a Meisenheimer Complex: The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). core.ac.ukresearchgate.net This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing formyl group, particularly when it is positioned ortho or para to the site of attack. pressbooks.pub

Elimination of the Leaving Group: In the second, faster step, the leaving group (fluoride ion) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the substitution product. core.ac.ukresearchgate.net

Synergistic and Antagonistic Effects of Substituents on Chemical Reactivity

The chemical reactivity of this compound is a result of the combined electronic effects of the amino, fluoro, and formyl substituents. These effects can be either synergistic (reinforcing) or antagonistic (opposing).

For electrophilic aromatic substitution, the activating amino group and the deactivating formyl and fluoro groups are in opposition. The directing effects also show a complex interplay. The strongly activating amino group is an ortho, para-director, while the deactivating formyl group is a meta-director. wikipedia.orglibretexts.org The fluorine atom is an ortho, para-director but is deactivating. libretexts.org In such cases, the most powerfully activating group typically governs the regioselectivity of the substitution. wikipedia.org

Electronic Effects and Quantitative Structure-Reactivity Relationships (e.g., Hammett Constants)

The electronic effects of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. wikipedia.org The Hammett substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent. wikipedia.orgscience.gov

The σ values are position-dependent (meta or para). For the substituents in this compound, we can consider their individual Hammett constants to predict their influence on reactivity.

Substituentσ_metaσ_para
-NH2-0.16-0.66
-F+0.34+0.06
-CHO+0.35+0.42

Data sourced from various compilations of Hammett constants. wikipedia.org

A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. wikipedia.org The amino group has a strongly negative σ_para value, reflecting its powerful electron-donating resonance effect. The fluorine atom has a positive σ value, indicating its electron-withdrawing nature, which is more pronounced at the meta position. The formyl group has positive σ values at both positions, confirming it as an electron-withdrawing group.

The Hammett equation is given by: log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that depends on the nature of the reaction, and σ is the substituent constant. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. researchgate.net For reactions like the Knoevenagel condensation of substituted benzaldehydes, a positive ρ value is observed, meaning electron-withdrawing groups enhance the reaction rate. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models utilize parameters like Hammett constants to correlate chemical structure with biological activity or chemical reactivity. oup.comoup.comhzdr.de For aldehydes, properties like hydrophobicity (log Kow) and electronic parameters have been used to model their aquatic toxicity. oup.comoup.com Such models can provide insights into the reactivity and potential biological interactions of this compound.

Steric Factors in Reaction Regioselectivity

Regioselectivity in reactions involving this compound is governed by a combination of electronic and steric factors. Steric hindrance, the spatial arrangement of atoms that obstructs the approach of a reacting species, can significantly influence the position of chemical attack.

In electrophilic aromatic substitution, the amino group strongly directs incoming electrophiles to the ortho (C-5) and para positions. Since the para position (C-1) is already occupied by the aldehyde, substitution is primarily directed to the C-5 position. The fluorine atom at C-3 sterically hinders attack at the C-2 position, making substitution at C-5 the electronically and sterically favored outcome. wikipedia.org

The influence of steric hindrance is also evident in reactions involving the aldehyde group. For instance, in condensation or addition reactions, bulky reagents may approach the aldehyde carbonyl from the less hindered face. The fluorine atom at the ortho position (C-3) can create a sterically crowded environment around the aldehyde. This is supported by studies on related benzaldehydes where substituents ortho to the aldehyde group were found to impede or even prevent reactions due to steric effects. In some cases, intramolecular cyclizations can be affected, where steric strain in the transition state dictates the regiochemical outcome of the ring closure. mdpi.comutwente.nl Research on analogous compounds has shown that steric hindrance can be a deciding factor in the binding affinity to biological targets, such as enzymes, where a smaller atom may allow for better accommodation into an active site compared to a larger one.

Table 1: Influence of Steric and Electronic Factors on Regioselectivity
Reaction TypeDominant Electronic EffectKey Steric FactorPredicted Regiochemical Outcome
Electrophilic Aromatic SubstitutionStrong ortho, para-directing and activating -NH₂ group. wikipedia.orgSteric hindrance from the -F at C-3 and -CHO at C-1 disfavors attack at C-2.Major product from substitution at the C-5 position.
Nucleophilic Addition to AldehydeElectron-withdrawing -F group enhances carbonyl electrophilicity. -F group at C-3 provides steric hindrance to the approach of bulky nucleophiles. Reaction rate and stereoselectivity are influenced by the size of the nucleophile.
Nucleophilic Aromatic SubstitutionThe aldehyde group activates the ring for nucleophilic attack, particularly at the position of the fluorine atom. nih.govThe adjacent amino group may sterically hinder the approach of a nucleophile to the C-3 position.Substitution of fluorine is possible, often facilitated by the formation of an electron-withdrawing intermediate (e.g., after Knoevenagel condensation). mdpi.com

Control of Regioselectivity and Stereoselectivity

Controlling the regioselectivity and stereoselectivity of reactions involving this compound is crucial for its application in asymmetric synthesis and the construction of complex molecules.

Regioselectivity Control: As discussed, the regioselectivity of electrophilic aromatic substitution is primarily controlled by the powerful directing effect of the amino group. wikipedia.org However, in other reactions, regioselectivity can be manipulated. For example, in multicomponent reactions, the sequence of bond formation can be directed by the choice of catalyst and reaction conditions. A one-pot Knoevenagel condensation followed by a nucleophilic aromatic substitution (SNAr) has been demonstrated with 4-fluorobenzaldehyde. mdpi.comresearchgate.net In this cascade, the initial condensation product is more activated towards SNAr than the starting aldehyde, thus controlling the regioselectivity of the nucleophilic attack to replace the fluorine atom. mdpi.com The development of regioselective syntheses of substituted quinolines from 2-fluorobenzaldehydes and aminopyrazoles highlights how reaction conditions can be tuned to yield a single, desired isomer with high selectivity. researchgate.net

Stereoselectivity Control: Stereoselectivity becomes paramount when this compound reacts to form a new chiral center, most commonly through addition to the aldehyde carbonyl. The generation of a specific stereoisomer (enantiomer or diastereomer) is typically achieved using chiral catalysts or auxiliaries.

A prominent strategy for achieving high enantioselectivity is through dual catalysis, combining a photocatalyst with a chiral Lewis acid. For instance, the enantioselective reductive cross-coupling of nitrones with aromatic aldehydes, including 4-fluorobenzaldehyde, has been achieved using a synergistic catalytic system of a chiral N,N'-dioxide-scandium(III) complex and a ruthenium photocatalyst. d-nb.info This method proceeds through a radical-type Zimmerman-Traxler transition state, where the chiral ligand environment dictates the facial selectivity of the C-C bond formation, leading to vicinal amino alcohols with high diastereomeric ratios and enantiomeric excesses. d-nb.info

Similarly, catalytic asymmetric additions of organozinc reagents to aldehydes are a well-established method for producing chiral alcohols. nih.govresearchgate.net Chiral amino alcohols and 1,1′-bi-2-naphthol (BINOL) derivatives are effective catalysts for these transformations. nih.govbeilstein-journals.org The catalyst forms a chiral complex with the organozinc reagent, which then delivers the alkyl or aryl group to one face of the aldehyde in a selective manner. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand, the aldehyde substrate, and the reaction conditions. researchgate.netnih.gov For example, in the alkylation of substituted benzaldehydes with diethylzinc, electron-releasing substituents on the aldehyde, such as an amino group, can lead to high enantioselectivities due to favorable π-π interactions between the catalyst and the aldehyde's aromatic ring. researchgate.net

Table 2: Example of a Stereocontrolled Reaction with a Substituted Benzaldehyde
ReactionAldehyde SubstrateReagentCatalyst SystemProduct TypeReported Selectivity
Enantioselective Reductive Cross-Coupling4-FluorobenzaldehydeNitroneChiral N,N'-dioxide-Sc(OTf)₃ complex and Ru(bpy)₃(PF₆)₂ photocatalyst. d-nb.infoVicinal Hydroxyamino AlcoholHigh yield, diastereomeric ratio (dr) >20:1, and enantiomeric excess (ee) up to 99%. d-nb.info
Aldol-Tishchenko Reaction4-Fluorobenzaldehydetert-ButylsulfinimineNone (substrate-controlled)1,3-Amino Alcohol DerivativeHigh diastereoselectivity. acs.org
Enantioselective ArylationAromatic AldehydesDiarylzinc or Triarylboroxin/Et₂ZnChiral Amino Alcohol (e.g., (-)-MIB) and Ti(OiPr)₄. beilstein-journals.orgnih.govChiral DiarylmethanolHigh yield and enantiomeric excess (up to 99% ee). nih.gov

Derivatization Strategies and Applications in Complex Organic Molecule Synthesis

Derivatization for Analytical Methodologies and Mechanistic Probes

The transformation of an analyte into a derivative is a common strategy to enhance detectability, improve separation in chromatography, or probe reaction mechanisms. Fluorinated benzaldehydes are particularly useful in this regard. For instance, fluorinated benzaldehyde (B42025) derivatives can be synthesized to act as NMR probes for determining the enantiopurity of chiral molecules like sulfinamides. ossila.com The fluorine atom offers a sensitive nucleus for ¹⁹F NMR spectroscopy, which often provides a clear, uncongested spectral window for analysis. ossila.comspectrabase.com

In one approach, a fluorinated 2-formylphenyl boronic acid, synthesized from a precursor like 2-bromo-6-fluorobenzaldehyde, can be used as an NMR probe to determine the enantiomeric purity of sulfinamides, which are important chiral auxiliaries in asymmetric synthesis. ossila.com This highlights a general principle where the aldehyde function undergoes reaction (e.g., condensation) while the fluorine atom serves as a reporter group for spectroscopic analysis.

The reaction between an aldehyde and a hydrazine-containing compound to form a hydrazone is a classic derivatization method used in analytical chemistry. This reaction is frequently employed to enhance the detection of carbonyl compounds via HPLC with UV detection.

While specific studies detailing the reaction of 4-amino-3-fluorobenzaldehyde with 4-hydrazinobenzoic acid (HBA) are not prevalent in the surveyed literature, the broader application is well-established for other aldehydes. In methodologies developed for analyzing staling aldehydes in beverages like beer, HBA is used as a derivatizing agent that reacts with the target aldehydes. mdpi.com In such analytical methods, the related compound 4-fluorobenzaldehyde (B137897) is often employed as an internal standard (IS). mdpi.comresearchgate.net Its role is to account for any variability or loss of volatile carbonyls during the sample extraction and derivatization procedure, thereby improving the accuracy and precision of the quantification. mdpi.comresearchgate.net The use of HBA as a derivatizing agent has been successfully applied to the analysis of various carbonyl compounds in alcoholic beverages. researchgate.net

Cascade and Multicomponent Reaction Development

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules from simple precursors in a single operation, reducing waste and improving atom economy. These methods are cornerstones of modern organic synthesis and drug discovery. mdpi.comresearchgate.net

Although applications involving this compound are not extensively detailed, 4-fluorobenzaldehyde is a frequently used component in the development of novel MCRs and cascade processes for synthesizing diverse heterocyclic compounds. mdpi.comrsc.org

A notable example is a three-component reaction involving β-ketonitriles, 4-fluorobenzaldehyde , and cyclic secondary amines. mdpi.com This process efficiently yields α-arylidenenitriles through a sequence of Knoevenagel condensation followed by aromatic nucleophilic substitution of the fluorine atom. mdpi.com The resulting products are valuable building blocks for a wide array of other heterocyclic systems. mdpi.com

Reactant 1Reactant 2 (Aldehyde)Reactant 3Key TransformationsProduct TypeReference
β-Ketonitrile4-FluorobenzaldehydeCyclic Secondary AmineKnoevenagel Condensation, Aromatic Nucleophilic Substitutionα-Arylidenenitrile mdpi.com

In a more complex example, 4-fluorobenzaldehyde was used as a model substrate in the development of a five-component domino reaction to synthesize a new class of tetrahydroimidazo[1,2-a]pyridine derivatives. rsc.org The reaction proceeds by combining cyanoacetohydrazide, 9-fluorenone, an aromatic aldehyde (like 4-fluorobenzaldehyde ), 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938) in a one-pot process. rsc.org The cascade involves N,N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization steps. rsc.orgresearchgate.net The optimal conditions for the reaction with 4-fluorobenzaldehyde were identified using acetic acid as a catalyst in refluxing ethanol (B145695). rsc.org

Component 1Component 2Component 3 (Aldehyde)Component 4Component 5Product ClassReference
Cyanoacetohydrazide9-Fluorenone4-Fluorobenzaldehyde1,1-bis(methylthio)-2-nitroetheneEthylenediamineTetrahydroimidazo[1,2-a]pyridines rsc.org

These examples underscore the utility of fluorinated benzaldehydes as versatile building blocks in advanced, efficient synthetic methodologies for generating molecular complexity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 4-Amino-3-fluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, provides unambiguous evidence for its substitution pattern and conformation.

The ¹H NMR spectrum of this compound displays characteristic signals for the aldehyde proton, the aromatic protons, and the amine protons. The aldehyde proton (CHO) typically appears as a distinct singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. researchgate.netchemicalbook.com This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. For example, the aldehyde proton in the related 4-fluorobenzaldehyde (B137897) appears at δ 9.97 ppm. rsc.org

The aromatic region of the spectrum is more complex due to the substitution pattern. The three aromatic protons (H-2, H-5, and H-6) form an AMX spin system, further complicated by coupling to the adjacent fluorine atom.

H-2: This proton is ortho to the aldehyde group and meta to the fluorine atom. It is expected to appear as a doublet of doublets.

H-5: This proton is meta to the aldehyde group and ortho to the fluorine atom, resulting in a significant coupling to fluorine. It typically appears as a doublet of doublets.

H-6: This proton is meta to both the aldehyde and the amino groups and para to the fluorine. It is often observed as a multiplet or a triplet-like signal due to coupling with H-5.

The amino group (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CHO9.5 - 10.5s (singlet)N/A
Aromatic H6.5 - 8.0m (multiplet)JH-H, JH-F
-NH₂Variablebr s (broad singlet)N/A

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the aldehyde group is highly characteristic, appearing significantly downfield in the range of δ 190–200 ppm. pressbooks.pub For instance, the carbonyl carbon in 4-fluorobenzaldehyde resonates at δ 190.5 ppm. rsc.org

The aromatic region will show six distinct signals due to the lack of symmetry. The chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing aldehyde group, and the inductive/mesomeric effects of the fluorine atom. The carbon directly bonded to fluorine (C-3) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 240-250 Hz. rsc.orgmdpi.com Other carbons in the ring will also exhibit smaller couplings to fluorine (²JC-F, ³JC-F, ⁴JC-F). mdpi.combeilstein-journals.org The carbon attached to the amino group (C-4) will be shielded, shifting it upfield, while the carbons ortho and para to the aldehyde group will be deshielded.

Table 2: Expected ¹³C NMR Chemical Shifts and C-F Coupling for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Feature
C=O190 - 200Downfield singlet
C-1~130 - 135Quaternary, small C-F coupling
C-2~115 - 125CH, shows C-F coupling
C-3~150 - 160C-F, large ¹JC-F coupling
C-4~140 - 150C-NH₂, shows C-F coupling
C-5~115 - 125CH, shows C-F coupling
C-6~125 - 135CH, shows C-F coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. Since there is only one fluorine atom in this compound, its ¹⁹F NMR spectrum will show a single resonance. The chemical shift provides information about the electronic environment of the fluorine atom. For comparison, the ¹⁹F chemical shift for 4-fluorobenzaldehyde is approximately -102.4 ppm rsc.org, while for 3-fluorobenzaldehyde (B1666160) it is around -113.8 ppm. acs.org The presence of the strong electron-donating amino group at the para position relative to the fluorine is expected to shield the fluorine nucleus, shifting its resonance upfield compared to 3-fluorobenzaldehyde. The signal will appear as a multiplet due to couplings with the ortho and meta aromatic protons.

Two-dimensional (2D) NMR experiments are essential for confirming the precise structural assignments made from 1D spectra. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5 and H-6), helping to trace the connectivity around the ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond J-coupling). youtube.com It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum (e.g., C-2 to H-2, C-5 to H-5, C-6 to H-6). pressbooks.pub

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorine Environments

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. up.ac.za The analysis of vibrational modes for this compound focuses on the characteristic frequencies of the aldehyde and the substituted benzene (B151609) ring.

The IR and Raman spectra of this compound are dominated by several key vibrational modes.

Aldehyde C-H Stretch: The aldehydic C-H bond gives rise to characteristic stretching vibrations. These typically appear as one or two weak to medium intensity bands in the region of 2700-2850 cm⁻¹. spectroscopyonline.comorgchemboulder.com Often, a distinct peak can be observed around 2720-2750 cm⁻¹, which is a strong indicator of an aldehyde functional group. orgchemboulder.comhillsdale.edu

Carbonyl (C=O) Stretch: The C=O stretching vibration is one of the most intense and easily identifiable absorptions in the IR spectrum. For aromatic aldehydes, this band is typically found in the range of 1685-1710 cm⁻¹. pressbooks.pubspectroscopyonline.com The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to saturated aldehydes. pressbooks.pub The presence of the electron-donating amino group may further lower this frequency slightly. A study on the similar 4-Cyano-3-fluorobenzaldehyde reported the C=O stretching frequency in its calculated FT-IR and Raman spectra. researchgate.net

N-H Stretch: The amino group exhibits symmetric and asymmetric N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region. up.ac.za

Aromatic C=C and C-H Vibrations: Aromatic ring C=C stretching vibrations appear in the 1475-1600 cm⁻¹ region. uc.edu Aromatic C-H stretching occurs above 3000 cm⁻¹. uc.edu

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
-NH₂N-H Stretch3300 - 3500Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aldehyde C-HC-H Stretch2700 - 2850Weak-Medium
C=OC=O Stretch1685 - 1710Strong
Aromatic C=CC=C Stretch1475 - 1600Medium-Strong
C-FC-F Stretch1100 - 1300Strong

A comprehensive vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band in the IR and Raman spectra to specific molecular motions. researchgate.netnih.govresearchgate.net

Characterization of Amino Group Vibrations (N-H)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule, and the vibrations of the primary amino (-NH₂) group in this compound give rise to characteristic absorption bands. As a primary aromatic amine, the molecule is expected to exhibit two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of two bands, rather than one, is a definitive indicator of a primary (-NH₂) amine. mdpi.com

In addition to the stretching vibrations, an N-H bending vibration (scissoring) is characteristically observed in the 1650-1580 cm⁻¹ region for primary amines. mdpi.com A broader, weaker N-H wagging band may also be observed between 910-665 cm⁻¹. The positions of these bands can be influenced by hydrogen bonding in the solid state or in concentrated solutions. For a related compound, 6-Amino-3-bromo-2-fluorobenzaldehyde, the N-H vibrations are noted around 3350 cm⁻¹. photochemcad.com The disappearance of these characteristic N-H signals upon chemical reactions, such as the formation of imines, serves as confirmation of the amino group's participation in the reaction. nih.gov

Table 1: Expected IR Vibrational Frequencies for the Amino Group

Vibration TypeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric StretchPrimary Amine (N-H)3500 - 3400
Symmetric StretchPrimary Amine (N-H)3400 - 3300
Bending (Scissoring)Primary Amine (N-H)1650 - 1580

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula of this compound is C₇H₆FNO, giving it a molecular weight of approximately 139.13 g/mol . bldpharm.comnih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 139. The fragmentation pattern can be predicted based on the stability of the resulting fragments. A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (-CHO), which would result in a fragment ion at m/z 110 (M-29). Another potential fragmentation is the loss of a hydrogen atom to give a stable acylium ion at m/z 138 (M-1). Further fragmentation of the aromatic ring could involve the loss of small neutral molecules like hydrogen cyanide (HCN). In studies of more complex molecules derived from 4-fluorobenzaldehyde, the 4-fluorophenyl cation (m/z 95) was observed as a prominent base peak, suggesting the stability of this fragment. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonLoss from Molecular Ion
139[C₇H₆FNO]⁺M⁺ (Molecular Ion)
138[C₇H₅FNO]⁺H
110[C₆H₅FN]⁺CHO

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio to several decimal places. This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the calculated exact mass of the molecular ion [M]⁺ is 139.0433. An HRMS experiment would be expected to yield a measured m/z value that matches this calculated value with very high accuracy (typically within 5 ppm). This technique is routinely used to confirm the identity of newly synthesized compounds. For instance, in the characterization of a related difluoro-diamine, HRMS (ESI) was used to confirm its molecular formula, yielding a found m/z of 232.0816 against a calculated value of 232.0812 for C₁₃H₁₀N₂F₂. fluorine1.ru This level of precision provides definitive evidence for the elemental composition of the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of an aromatic aldehyde like this compound is dominated by electronic transitions involving the benzene ring and the carbonyl group.

Unsubstituted benzaldehyde (B42025) exhibits a strong absorption band around 242 nm in cyclohexane, attributed to the π→π* transition of the aromatic system, and a weaker, longer-wavelength band around 280 nm from the n→π* transition of the carbonyl group. photochemcad.com The introduction of substituents on the benzene ring significantly alters the absorption profile. Studies of various substituted benzaldehyde derivatives show absorption maxima spanning a wide range, often between 310–390 nm, depending on the nature and position of the substituents. mdpi.com Therefore, the UV-Vis spectrum of this compound is expected to show characteristic bands in the UV region, shifted from those of parent benzaldehyde due to the electronic effects of the amino and fluoro groups.

Investigation of Electronic Transitions and Substituent Effects on Absorption

The positions and intensities of absorption bands in the UV-Vis spectrum of this compound are governed by the electronic effects of its substituents. The primary electronic transitions are the π→π* transitions associated with the conjugated system of the benzene ring and the aldehyde group, and the n→π* transition associated with the non-bonding electrons on the carbonyl oxygen.

The amino group (-NH₂) at the 4-position is a powerful electron-donating group (auxochrome) due to the resonance effect of its lone pair of electrons with the aromatic π-system. This donation of electron density to the ring typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (shift to longer wavelength) of the primary π→π* absorption band. The introduction of N,N-disubstituted amino groups into similar systems is known to promote intramolecular charge transfer (ICT), significantly shifting absorption to longer wavelengths. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact atomic coordinates, from which it is possible to determine bond lengths, bond angles, and torsion angles with high precision. While a published crystal structure for this compound itself was not found, the technique is widely applied to its derivatives to understand their solid-state conformation and intermolecular interactions. iucr.orgiucr.org

A crystallographic analysis of this compound would reveal the planarity of the benzene ring and the orientation of the aldehyde and amino substituents. Crucially, it would elucidate the intermolecular interactions that dictate the crystal packing. These interactions would likely include hydrogen bonds between the amino group of one molecule and the carbonyl oxygen or fluorine atom of a neighboring molecule, forming extended networks in the solid state. Such analyses have been performed on closely related Schiff bases formed from 4-fluorobenzaldehyde, providing detailed insight into their supramolecular assembly. iucr.org

To illustrate the type of data obtained, the crystallographic parameters for a related Schiff base, (E)-4-[(4-fluorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, are presented below. iucr.org

Table 3: Illustrative Crystallographic Data for a Related 4-Fluorobenzaldehyde Derivative

ParameterValue
Compound(E)-4-[(4-fluorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one iucr.org
Chemical FormulaC₁₈H₁₆FN₃O
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)16.7905 (5)
b (Å)8.0461 (2)
c (Å)24.1627 (6)
α, β, γ (°)90, 90, 90
Volume (ų)3266.33 (15)
Z8

Note: This data is for a related compound and serves to illustrate the output of an X-ray crystallography experiment.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the electronic structure and properties of substituted benzaldehydes. mdpi.com By applying DFT methods, researchers can accurately model various molecular parameters. For many benzaldehyde (B42025) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which has been shown to provide reliable results for both ground and excited states. researchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation. For substituted benzaldehydes, the planarity of the molecule and the orientation of the formyl group are key structural features. researchgate.net In 4-Amino-3-fluorobenzaldehyde, the interplay between the amino and fluoro substituents influences the bond lengths, bond angles, and dihedral angles of the benzene (B151609) ring and the aldehyde group.

Conformational analysis helps in understanding the rotational barriers and the most stable arrangement of the substituent groups. For instance, studies on similar molecules like 2-fluorobenzaldehyde (B47322) have investigated the relative stability of cis and trans conformers, which arise from the orientation of the aldehyde group relative to the fluorine atom. conicet.gov.ar While specific data for this compound is not detailed in the provided results, the principles of conformational analysis would be similarly applied.

The following table presents a hypothetical optimized geometry for this compound based on general findings for similar molecules. Actual values would require specific DFT calculations.

ParameterValue
C-C (ring) bond lengths~1.39 - 1.41 Å
C-N bond length~1.37 Å
C-F bond length~1.35 Å
C-C (aldehyde) bond length~1.48 Å
C=O bond length~1.22 Å
C-H (aldehyde) bond length~1.11 Å
Ring bond angles~118° - 122°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine and aldehyde groups will lower the energy of the LUMO. This results in a relatively small HOMO-LUMO gap, indicating potential for charge transfer within the molecule. researchgate.net In a related compound, 4-Cyano-3-fluorobenzaldehyde, the HOMO and LUMO energies were calculated to be -7.937 eV and -3.086 eV, respectively, resulting in an energy gap of 4.851 eV. researchgate.net

The table below shows hypothetical HOMO-LUMO data for this compound, illustrating the expected trends.

ParameterEnergy (eV)
HOMO-5.5 to -6.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap3.5 to 4.5

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For substituted benzaldehydes, the MEP map typically shows a negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic attack. mdpi.com Conversely, positive potential (blue) is often found around the hydrogen atoms. mdpi.com In this compound, the amino group would contribute to the negative potential on the aromatic ring, while the fluorine atom would have a localized negative potential. These maps are valuable for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, charge delocalization, and hybridization. conicet.gov.ar It provides a detailed picture of the donor-acceptor interactions between filled and vacant orbitals, which are key to understanding molecular stability. tandfonline.com In molecules like this compound, NBO analysis can quantify the delocalization of the lone pair of electrons from the amino group into the aromatic ring and the conjugative effects of the aldehyde and fluoro substituents. researchgate.net This analysis can reveal the nature of the C-F and C-N bonds and the extent of their p-character, which influences the molecule's reactivity.

Theoretical calculations of vibrational frequencies using DFT are a powerful tool for interpreting experimental FT-IR and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. mdpi.com For aromatic aldehydes, characteristic vibrational modes include the C=O stretching, C-H stretching of the aldehyde group, and various ring stretching and bending modes. researchgate.net The presence of the amino and fluoro substituents in this compound will lead to specific vibrational signatures that can be predicted and assigned through DFT calculations. Studies on similar molecules like 4-fluorobenzaldehyde (B137897) have shown excellent agreement between calculated and experimental spectra. researchgate.net

Below is a hypothetical table comparing experimental and calculated vibrational frequencies for key functional groups in this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H stretch (asymmetric)~3450~3460
N-H stretch (symmetric)~3350~3360
C-H stretch (aldehyde)~2850~2860
C=O stretch~1680~1690
C-N stretch~1300~1310
C-F stretch~1250~1260

Prediction and Assignment of Vibrational Frequencies

Theoretical Studies on Reaction Mechanisms and Reactivity

Theoretical studies are crucial for mapping the potential energy surfaces of reactions involving this compound. These investigations clarify reaction pathways, identify key intermediates, and rationalize observed reactivity and selectivity.

The calculation of activation energy barriers and the characterization of transition state structures are fundamental to understanding reaction kinetics. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, in reactions involving substituted benzaldehydes, computational models can predict the Gibbs free energy of activation (ΔG‡).

In a computational study on the catalyst-free chloroboration of various substituted benzaldehydes, DFT calculations were used to determine the activation energies for key steps. rsc.org While this compound was not the specific substrate, the study of related compounds like benzaldehyde and 4-fluorobenzaldehyde provides a framework for understanding the energetic demands of such reactions. rsc.org The energy required for the formation of the borylated intermediate via a four-membered ring transition state is a critical parameter. rsc.org For example, the formation of the permanganate (B83412) ester intermediate is more facile for aldehydes with electron-withdrawing groups due to a greater positive charge at the aldehyde carbon, which facilitates the nucleophilic attack. researchgate.net

Table 1: Calculated Activation Energies for Key Steps in the Chloroboration of Substituted Aldehydes and Ketones Data illustrates the methodology applied to related compounds.

ReactantSubstituentTransition StateActivation Energy (kcal/mol)Reference
BenzaldehydeHA-Ts211.9 rsc.org
4-Fluorobenzaldehydep-FA-Ts1012.2 rsc.org
4-(Trifluoromethyl)benzaldehydep-CF₃A-Ts811.3 rsc.org
1-(4-Nitrophenyl)ethanonep-NO₂K-Ts812.2 rsc.org
1-(4-Bromophenyl)ethanonep-BrK-Intr11 Formation3.4 rsc.org

Source: Adapted from computational studies on substituted benzaldehydes and ketones. rsc.org

Computational chemistry is instrumental in elucidating and validating complex reaction mechanisms. For reactions involving fluorinated benzaldehydes, theoretical models can distinguish between competing pathways. For example, a proposed mechanism for the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines involves a Knoevenagel condensation followed by an aromatic nucleophilic substitution (SNAr). mdpi.com Computational analysis can validate this pathway by demonstrating that the Knoevenagel adduct is more reactive toward SNAr than the initial 4-fluorobenzaldehyde due to stronger electron-withdrawing effects. mdpi.com

Similarly, in Ni-catalyzed reductive amination reactions, several mechanistic possibilities can be considered, including pathways that may or may not involve the formation of a discrete free α-amino radical. nih.gov Quantum chemical modeling helps to assess the feasibility of these different pathways. nih.govresearchgate.net In the synthesis of indazoles from o-fluorobenzaldehydes and hydrazine, a hydrogen-bond-propelled mechanism has been proposed and computationally supported, proving a previously suggested mechanism to be non-feasible. researchgate.netresearchgate.net DFT calculations on the enantioselective allylation of aldehydes have been used to provide a rationale for the observed enantioselectivity, corroborating experimental results. researchgate.net

Solvent plays a critical role in many chemical reactions, and computational models can account for its influence. The Baeyer-Villiger reaction of aldehydes, for instance, can be studied using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net These models simulate the bulk solvent effect on the energies of reactants, intermediates, and transition states. researchgate.net By calculating the solvation free energy, these methods provide a more accurate prediction of reaction barriers and pathways in solution compared to gas-phase calculations. researchgate.net In some cases, explicit solvent molecules are included in the calculations, particularly when they directly participate in the reaction mechanism, such as by facilitating proton transfer in a water-assisted transition state. researchgate.net

Computational Elucidation and Validation of Reaction Mechanisms

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. Computational tools are essential for analyzing and quantifying these forces in the crystal lattice of this compound derivatives.

Hydrogen bonds are primary directional forces that guide molecular assembly in the crystal. In the crystal structures of compounds synthesized from fluorobenzaldehydes, various types of hydrogen bonds, including conventional O-H···O and N-H···O as well as weaker C-H···O and C-H···F interactions, are observed. researchgate.netiucr.orgresearchgate.netresearchgate.net These bonds often link molecules into dimers, chains, or layers. iucr.orgresearchgate.netiucr.orgnih.gov For example, in the crystal of a Schiff base derived from 4-fluorobenzaldehyde, molecules are linked by C—H···O and C—H···F hydrogen bonds to form layers. iucr.orgresearchgate.netiucr.org The analysis of these networks is crucial for understanding the crystal's stability and physical properties.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution to partition crystal space into molecular volumes. By analyzing the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ), a two-dimensional fingerprint plot is generated that summarizes all intermolecular contacts.

Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface Data from a cyclohexene (B86901) derivative synthesized using 4-fluorobenzaldehyde, illustrating the application of the technique.

Interatomic ContactContribution (%)Reference
H···H40.1 iucr.org
H···F16.3 iucr.org
N···H14.7 iucr.org
H···O14.5 iucr.org
C···H11.2 iucr.org

Source: Adapted from Hirshfeld surface analysis of 1,3,5-triethyl 2-amino-3,5-dicyano-4,6-bis(4-fluorophenyl)cyclohex-1-ene-1,3,5-tricarboxylate. iucr.org

Three-Dimensional Interaction Energy Calculations

Theoretical investigations into the solid-state structure of aromatic compounds, including substituted benzaldehydes, frequently employ computational methods to quantify the energetic contributions of various intermolecular interactions that govern crystal packing. While specific studies detailing the three-dimensional interaction energy calculations for this compound are not prominently available in the reviewed literature, the methodology is well-established and has been applied to numerous analogous fluorinated and amino-substituted aromatic molecules. iucr.orgiucr.org

These calculations are typically performed using software like CrystalExplorer, which utilizes the results of quantum mechanical calculations (often Density Functional Theory, DFT, with basis sets such as B3LYP/6-31G(d,p)) to parse the total interaction energy into distinct physical components: electrostatic, polarization, dispersion, and exchange-repulsion. iucr.orgiucr.org This analysis provides a quantitative understanding of the forces holding the molecules together in a crystalline lattice.

For instance, in studies of compounds derived from 4-fluorobenzaldehyde, intermolecular interaction analyses have revealed the critical roles of various weak forces. iucr.orgrsc.org These include conventional and unconventional hydrogen bonds (e.g., N-H···O, C-H···O, C-H···F), halogen bonds, C-H···π interactions, and π···π stacking. iucr.orgresearchgate.net The quantification of these interactions helps to elucidate why molecules adopt specific packing arrangements in the solid state.

In a computational study on various substituted benzaldehydes, interaction energies were calculated to understand their adsorption on metal surfaces. For 4-fluorobenzaldehyde, the interaction energy with an Fe (110) surface was calculated to be -55.84 kcal/mol, indicating a favorable adsorption process. mdpi.com A systematic computational investigation of fluorinated benzaldehydes highlighted the importance of C-H···F, C-H···O, F···F, and F···O contacts in stabilizing the crystal structure. researchgate.net

The table below illustrates the typical breakdown of interaction energies (in kJ/mol) for a molecular pair in a crystal lattice of a related fluorinated compound, as determined by computational analysis. iucr.org This provides a model for the type of data that would be obtained for this compound.

Interaction TypeElectrostatic (E_ele)Polarization (E_pol)Dispersion (E_dis)Repulsion (E_rep)Total Energy (E_tot)
Example Molecular Pair -25.5-10.2-45.829.5-52.0

This table is illustrative, based on data for related compounds, and does not represent actual calculated values for this compound.

A detailed computational analysis of this compound would similarly involve Hirshfeld surface analysis to visualize and identify close intermolecular contacts, followed by energy framework calculations to quantify the stability imparted by these specific interactions. Such a study would provide fundamental insights into its solid-state properties and material characteristics.

Elucidating the Fluorine Effect in Organic Reactions (General Principles Applicable to Substituted Benzaldehydes)

The presence of a fluorine atom on an aromatic ring, as in this compound, exerts a powerful and complex influence on the molecule's reactivity. This "fluorine effect" is a combination of competing electronic factors that can either activate or deactivate the ring towards certain reactions and direct the position of subsequent chemical transformations.

Fluorine's Role in Activating and Directing Reactions

In the context of electrophilic aromatic substitution, substituent groups determine the reaction's rate and regioselectivity. Halogens, including fluorine, present a classic case of conflicting electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M). iucr.org

Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the benzene ring through the sigma (σ) bond. This inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. rsc.orgiucr.org

Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation increases the electron density on the ring, particularly at the ortho and para positions. iucr.orgacs.org This resonance effect counteracts the inductive effect and is responsible for directing incoming electrophiles to these positions.

The unique behavior of fluorine compared to other halogens stems from the relative magnitudes of these two effects. acs.org For chlorine, bromine, and iodine, the inductive deactivation is dominant, making them deactivating, ortho-, para-directors. For fluorine, however, the 2p orbitals of fluorine and the 2p orbitals of the adjacent carbon in the ring are of similar size and energy, allowing for much more effective orbital overlap. rsc.orgacs.org This enhanced overlap strengthens the resonance effect to the point where it can significantly offset the strong inductive withdrawal. iucr.org

Consequently, while fluorine is generally considered a deactivating group, it is the least deactivating of the halogens. rsc.org In some cases, particularly for reactions at the para position, the resonance donation can be strong enough to make fluorobenzene (B45895) even more reactive than benzene, rendering fluorine an activating group for that specific position. iucr.orgresearchgate.net In this compound, the fluorine atom is ortho to the powerfully activating amino group and meta to the deactivating aldehyde group, creating a complex interplay of directing effects for any further substitution reactions.

Influence on Bond Dissociation Energies and Cleavage Pathways

The fluorine substituent also significantly impacts the strength of adjacent bonds, which in turn influences reaction mechanisms, particularly those involving radical intermediates or bond cleavage. The key metric for this is the Bond Dissociation Energy (BDE), the energy required for homolytic cleavage of a bond. researchgate.net

For substituted benzaldehydes, a primary reaction pathway involves the abstraction of the aldehydic hydrogen atom. The BDE of this C-H bond is a critical factor in the kinetics of such reactions. The Active Thermochemical Tables (ATcT) report the aldehydic C-H BDE for benzaldehyde as 380.10 ± 0.84 kJ mol⁻¹ (approximately 90.8 kcal/mol).

Substituents on the aromatic ring alter this BDE. Electron-donating groups tend to stabilize the resulting benzoyl radical through resonance, thereby lowering the C-H bond's BDE and facilitating its cleavage. Conversely, electron-withdrawing groups can destabilize the radical, increasing the BDE.

The effect of a fluorine substituent is nuanced. While its inductive effect might be expected to strengthen nearby bonds, its ability to stabilize adjacent radicals through resonance involving its lone pairs can lead to bond weakening. For example, introducing an α-fluorine substituent into methane (B114726) weakens the C-H bond by stabilizing the resulting methyl radical. iucr.org Computational studies on specific fluoro-organic intermediates have shown that a fluorine atom can facilitate C-C bond cleavage by interacting with the reaction site in an antiphase manner, effectively activating the bond. This suggests that the fluorine atom in this compound could subtly influence the BDE of the aldehydic C-H bond and other bonds within the molecule, thereby affecting its degradation pathways and reactivity in radical-mediated processes.

Future Research Directions and Advanced Methodological Perspectives

Development of Innovative and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes necessitates a departure from traditional multi-step syntheses. Future work on 4-Amino-3-fluorobenzaldehyde will likely focus on developing atom-economical and environmentally benign synthetic routes.

Key Research Thrusts:

C-H Activation Strategies: A significant area of development is the direct C-H fluorination of aminobenzaldehydes or the amination of fluorobenzaldehydes. Palladium-catalyzed C–H fluorination using transient directing groups, for instance, represents a state-of-the-art method that avoids the pre-functionalization of substrates. beilstein-journals.orgacs.org Research could adapt these methods to achieve the ortho-fluorination of 4-aminobenzaldehyde (B1209532), providing a highly efficient and step-economic pathway.

Biocatalytic Synthesis: The use of enzymes offers a highly selective and sustainable alternative to traditional chemical reagents. Baeyer-Villiger monooxygenases (BVMOs), for example, have been shown to transform fluorobenzaldehydes into fluorophenols, which are valuable synthetic intermediates. researchgate.net Future studies could explore engineered enzymes for the direct synthesis or modification of this compound under mild, aqueous conditions.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this compound could offer enhanced safety, better reaction control, and easier scalability compared to batch processes. This is particularly relevant for managing potentially hazardous reagents or intermediates often used in fluorination or nitration/reduction sequences. orgsyn.org

Novel Fluorinating Agents: Research into new deoxyfluorinating agents could provide milder and more selective ways to introduce fluorine into the aromatic ring at a late stage of the synthesis. researchgate.net

Table 1: Comparison of Synthetic Strategies for Substituted Aminofluorobenzaldehydes

Synthetic Approach Key Features Potential Advantages for Sustainability Relevant Findings
Traditional Routes Multi-step synthesis, e.g., nitration, reduction, formylation. Well-established and reliable. Often involves harsh reagents (e.g., strong acids/bases) and generates significant waste.
C-H Activation Direct functionalization of C-H bonds using transition metal catalysts. beilstein-journals.org High atom economy, reduces the number of synthetic steps. acs.org Orthanilic acids can be used as transient directing groups for ortho-C–H fluorination of benzaldehydes. beilstein-journals.orgacs.org
Biocatalysis Use of enzymes (e.g., BVMOs) to catalyze specific transformations. researchgate.net Mild reaction conditions (aqueous media, ambient temperature), high selectivity, reduced environmental impact. Fluorobenzaldehydes can be converted to "green" fluorophenols by BVMOs. researchgate.net
Nucleophilic Substitution Halogen exchange (Halex process) or substitution on activated rings. nih.govnih.govnih.gov Can utilize simple fluoride (B91410) sources; the aldehyde group activates the ring for substitution. nih.gov The synthesis often involves a nucleophilic aromatic substitution of a fluorine atom on a precursor molecule. nih.govnih.govbeilstein-journals.org

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The interplay of the three functional groups in this compound suggests a rich and largely unexplored reaction chemistry. Future investigations will likely uncover reactivity that goes beyond the standard transformations of anilines and benzaldehydes.

Key Research Thrusts:

Chelation-Assisted Catalysis: The ortho-amino group can act as a directing group, enabling regioselective transformations at other positions on the ring or on the aldehyde itself. Rhodium-catalyzed hydroacylation, for example, has been demonstrated with 2-aminobenzaldehydes, where the amino group acts as a chelating unit. wiley.com Exploring such reactions with this compound could lead to novel C-C bond-forming reactions.

Redox-Neutral Transformations: Ortho-aminobenzaldehydes can undergo redox-neutral reactions with secondary amines to form complex polycyclic aminals without the need for external oxidants or reductants. orgsyn.orgnih.gov Applying these conditions to this compound could yield novel fluorinated heterocyclic scaffolds.

Fluorine as a Leaving Group: While the C-F bond is strong, in highly activated systems, fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Studies on di- and tri-fluorobenzaldehydes have shown that fluorine can be displaced by nucleophiles like methoxide. acgpubs.org Investigating the propensity of the fluorine in this compound to undergo SNAr could open up pathways to new tri-substituted benzene (B151609) derivatives.

Enzymatic Transformations: As noted, enzymes can induce unconventional reactivity. The conversion of fluorobenzaldehydes to fluorophenols by HAPMO proceeds via an unusual peracidic oxidation and rearrangement, a transformation not readily achieved with standard chemical oxidants. researchgate.net Screening this compound against a panel of oxidoreductases could reveal novel biotransformations.

Table 2: Potential Unconventional Transformations of this compound

Reaction Type Reagents/Catalyst Potential Product Class Basis for Exploration
Directed Hydroacylation Rh(I) catalyst, Alkyne Amino-substituted enones The amino group can serve as a chelating directing group. wiley.com
Redox-Neutral Aminal Formation Secondary amine, Heat Ring-fused aminals Documented for other ortho-aminobenzaldehydes. orgsyn.orgnih.gov
Heterocycle Synthesis Ethyl diazoacetate, Lewis acid Substituted indoles A known transformation for 2-aminobenzaldehydes. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophile (e.g., NaOMe) 4-Amino-3-methoxybenzaldehyde The aldehyde and amino groups may sufficiently activate the ring for fluorine displacement. acgpubs.org
Enzymatic Oxidation Baeyer-Villiger Monooxygenase (BVMO) Fluorinated aminophenols BVMOs are known to oxidize fluorinated benzaldehydes. researchgate.net

Integration of Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. Its application to this compound can accelerate discovery by predicting properties and elucidating complex reaction pathways.

Key Research Thrusts:

Mechanism Elucidation: DFT calculations can map the entire energy landscape of a reaction, identifying transition states and intermediates. researchgate.net This is crucial for understanding the mechanisms of novel catalytic cycles, such as the Pd-catalyzed C-H fluorination, and for rationalizing observed selectivity. researchgate.net

Predictive Reactivity: Computational models can predict sites of reactivity. For example, calculating the molecular electrostatic potential (MEP) can identify the most electron-rich and electron-poor regions of the molecule, guiding the choice of reagents for electrophilic or nucleophilic attack. tsijournals.comtsijournals.com Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energies) can provide insights into the molecule's behavior in pericyclic reactions and its electronic absorption properties. tsijournals.com

Structure and Spectroscopic Prediction: Computational methods can accurately predict molecular geometries (bond lengths and angles) and vibrational frequencies. tsijournals.comtsijournals.comumanitoba.ca By comparing calculated infrared and Raman spectra with experimental data, researchers can confirm the structure of newly synthesized compounds and intermediates. umanitoba.caresearchgate.net This synergy is powerful for characterizing complex molecules. umanitoba.ca

Quantitative Structure-Reactivity Relationships (QSRR): By calculating various electronic and steric descriptors for a series of related compounds, QSRR models can be built to predict the reaction rates or outcomes for new substrates, streamlining the optimization of reaction conditions. researchgate.net

Table 3: Applications of Computational Modeling in Studying this compound

Computational Method Application Key Insights Provided
Density Functional Theory (DFT) Geometry Optimization Provides accurate bond lengths, bond angles, and dihedral angles of the ground state structure. tsijournals.comumanitoba.ca
DFT with Transition State Search Reaction Mechanism Discovery Elucidates reaction pathways, calculates activation barriers, and explains product selectivity. researchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis Spectra Calculates electronic excitation energies and helps interpret the electronic structure.
Vibrational Frequency Analysis Assignment of IR/Raman Spectra Correlates calculated vibrational modes with experimental spectral peaks for structural confirmation. tsijournals.comresearchgate.net
Molecular Electrostatic Potential (MEP) Reactivity Site Prediction Maps electron density to identify nucleophilic and electrophilic centers within the molecule. tsijournals.comtsijournals.com

Interdisciplinary Approaches for Deeper Understanding of Structure-Reactivity Relationships

A holistic understanding of this compound requires integrating knowledge and techniques from various scientific disciplines. The interface of physical organic chemistry, materials science, and chemical biology offers fertile ground for future discoveries.

Key Research Thrusts:

Spectroscopy and Computational Synergy: A powerful interdisciplinary approach combines experimental spectroscopic measurements (FTIR, Raman, NMR) with high-level computational analysis. tsijournals.comumanitoba.ca This synergy provides a detailed picture of the molecule's electronic structure and how it is influenced by the substituents, explaining observed spectroscopic features and reactivity. For instance, studies on 2-fluoroaniline (B146934) have used this combination to investigate the potential for intramolecular hydrogen bonding and its effect on the amine geometry. umanitoba.ca

Physical Organic Chemistry Studies: Quantifying the electronic effects of the substituents using linear free energy relationships (LFERs), such as Hammett analysis, can provide deep insights into reaction mechanisms. researchgate.netnih.gov By studying the kinetics of reactions with a series of related substituted benzaldehydes, one can dissect the inductive and resonance contributions of the fluoro and amino groups to the reactivity of the aldehyde. researchgate.net

Medicinal Chemistry and Chemical Biology: The structural motif of this compound is relevant to the synthesis of bioactive molecules. An interdisciplinary approach would involve synthesizing derivatives and evaluating their physicochemical properties (e.g., pKa, lipophilicity) and biological activity. researchgate.net Understanding how the specific substitution pattern affects properties like membrane permeability or binding affinity to a biological target is a key goal. researchgate.net

Materials Science Applications: Aldehydes are versatile functional groups for creating dynamic materials through the formation of reversible covalent bonds, such as imines. nih.gov An interdisciplinary study could explore the use of this compound as a monomer or cross-linker in polymers. The fluorine and amino groups would modulate the electronic properties, and thus the reactivity and stability, of the resulting imine bonds, allowing for the fine-tuning of material properties like self-healing rates or stimuli-responsiveness. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-fluorobenzaldehyde, and what key reaction parameters influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of fluorobenzene derivatives. A common approach includes:

  • Direct Amination : Electrophilic substitution of 3-fluorobenzaldehyde using nitrating agents followed by reduction (e.g., catalytic hydrogenation with Pd/C) to introduce the amino group .
  • Protection-Deprotection Strategies : Use of acetal intermediates to protect the aldehyde group during bromination or amination steps, as demonstrated in related benzaldehyde acetals .
    Critical Parameters :
  • Temperature control (<50°C) to prevent decomposition of the aldehyde group.
  • Catalytic efficiency (e.g., Pd/C for nitro reduction) and solvent polarity (DMF or THF) to stabilize intermediates.

Q. How should researchers handle and purify this compound to ensure stability?

Methodological Answer:

  • Handling : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Use amber glassware to avoid light-induced degradation.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove byproducts like unreacted amines or halogenated impurities .
  • Safety : Follow protocols for similar aldehydes: immediate flushing with water for skin/eye exposure and use of fume hoods due to volatility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : A doublet at δ 9.8–10.2 ppm (aldehyde proton), coupled with fluorine (³J~8 Hz). Aromatic protons show splitting due to amino and fluorine substituents .
    • ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; fluorine-induced deshielding of adjacent carbons .
  • IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 153 (C₇H₆FNO⁺) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How do electronic effects of the amino and fluorine substituents influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • Amino Group : Acts as an electron-donating group (EDG), activating the ring for electrophilic attacks but deactivating the aldehyde via resonance.
  • Fluorine : Electron-withdrawing group (EWG) increases aldehyde electrophilicity, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).
  • Substituent Competition : Hammett studies on analogous 4-aryl-benzoic acids show that EDG/EWG balance dictates regioselectivity in reactions like Schiff base formation .

Q. What computational approaches are suitable for predicting the biological activity of derivatives of this compound?

Methodological Answer:

  • Molecular Docking : Used to study interactions with targets like enzymes (e.g., hypolipidemic activity in thiazolidinedione derivatives) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.
  • MD Simulations : Assess stability of derivatives in biological membranes, focusing on fluorine’s hydrophobic contributions .

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound derivatives?

Methodological Answer:

  • Comparative Analysis : Replicate conflicting experiments under controlled conditions (e.g., solvent purity, catalyst batch).
  • Error Source Identification : Use high-resolution NMR (500 MHz+) to distinguish overlapping signals (e.g., aromatic protons in crowded regions) .
  • Meta-Analysis : Apply statistical tools to evaluate reproducibility across studies, as recommended in qualitative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.